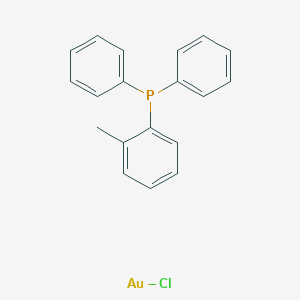

Chlorogold;(2-methylphenyl)-diphenylphosphane

Vue d'ensemble

Description

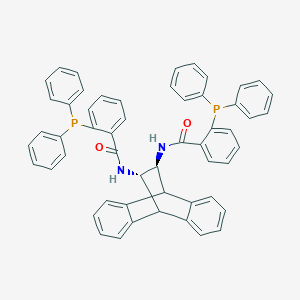

The compound is a complex organometallic compound involving gold (chlorogold), a 2-methylphenyl group, and a diphenylphosphane group . Organometallic compounds are often used as catalysts or in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the gold atom. Unfortunately, without experimental data such as X-ray crystallography, it’s difficult to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of the gold-ligand bond and the substituents on the ligand . Gold complexes can participate in a variety of reactions, including redox reactions and catalytic cycles.Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the nature of the ligand and the metal-ligand bond .Applications De Recherche Scientifique

Overview

The compound Chlorogold (2-methylphenyl)-diphenylphosphane has been a subject of interest in various scientific fields. While direct studies on this specific compound are scarce, research involving related chlorinated compounds and diphenylphosphane derivatives provides insights into potential applications and implications of this compound in scientific research. Below are summarized findings from studies related to compounds with structural or functional similarities to Chlorogold (2-methylphenyl)-diphenylphosphane.

Environmental Impact and Toxicology

- Toxicological Profile and Environmental Impact:

- Chlorophenoxy compounds like 2,4-D and MCPA, structurally related to chlorinated compounds, are widely used herbicides. Their exposure has been associated with an increased risk of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action for these compounds, and environmental exposures seem insufficient to establish a causal relationship for these health effects (Stackelberg, 2013).

- Similarly, chlorinated solvents are associated with various adverse health effects like central nervous system and liver toxicity, reproductive effects, and carcinogenicity. Despite their large-volume use, conclusive evidence linking occupational exposure to these solvents with health effects is limited by factors such as small study size and confounding factors (Ruder, 2006).

Analytical Chemistry and Sensor Development

- Electroanalytical Applications:

- Compounds like dextromethorphan (DXM) and diphenhydramine (DPH), though not directly related to Chlorogold (2-methylphenyl)-diphenylphosphane, demonstrate the significance of electroanalytical techniques in drug analysis. These techniques are notable for their selectivity, sensitivity, and simplicity, highlighting the potential of similar methodologies in analyzing and detecting chlorinated compounds and diphenylphosphane derivatives (Thapliyal et al., 2015).

Material Science and Organic Light Emitting Diodes (OLEDs)

- Application in OLEDs and Phosphors:

- Transition-metal-based phosphors, particularly those involving diphenylphosphino groups, are crucial in the field of OLEDs. These phosphors, when combined with metals like Ir(III), are instrumental in tuning emission wavelengths across the visible spectrum, indicating the potential utility of diphenylphosphane derivatives in display and illumination devices. The systematic adjustment of ligand-centered pi-pi* electronic transitions in these compounds allows for this broad tunability, marking their significance in material sciences (Chi & Chou, 2010).

Mécanisme D'action

Target of Action

Chloro[diphenyl(o-tolyl)phosphine]gold(I), also known as chlorogold;(2-methylphenyl)-diphenylphosphane, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by binding to them and facilitating their transformation. It acts as a catalyst, speeding up the reaction without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

The compound affects various biochemical pathways by acting as a catalyst. For example, it can facilitate the alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters, the cycloisomerization of certain compounds, and the cyclization of 1,6-enynes . The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more quickly and efficiently . The specific molecular and cellular effects can vary depending on the reaction.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

chlorogold;(2-methylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYRJPLSTPNKEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590853 | |

| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[diphenyl(o-tolyl)phosphine]gold(I) | |

CAS RN |

147454-49-7 | |

| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro[diphenyl(o-tolyl)phosphine]gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)

![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)

![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)